4-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride
Description
4-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride (CAS: 1051919-42-6) is a piperidine derivative with a cyclohexylethoxymethyl substituent at the 4-position of the piperidine ring. The hydrochloride salt enhances its solubility in aqueous environments, making it suitable for pharmaceutical and research applications.
Properties
IUPAC Name |
4-(2-cyclohexylethoxymethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO.ClH/c1-2-4-13(5-3-1)8-11-16-12-14-6-9-15-10-7-14;/h13-15H,1-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFZNITZPBIPCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCOCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589431 | |
| Record name | 4-[(2-Cyclohexylethoxy)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1051919-42-6 | |
| Record name | Piperidine, 4-[(2-cyclohexylethoxy)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1051919-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2-Cyclohexylethoxy)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride typically involves the reaction of piperidine with 2-cyclohexylethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In studies involving receptor binding and neurotransmitter activity.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
Piperidine derivatives vary significantly based on substituents, which dictate their physicochemical and biological behaviors. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity to CEPM.
Biological Activity
4-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. It has attracted interest for its potential biological activities, particularly in the context of receptor binding and neurotransmitter modulation. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H27NO·HCl
- Molecular Weight : 261.84 g/mol
- IUPAC Name : 4-(2-cyclohexylethoxymethyl)piperidine; hydrochloride
Synthesis
The synthesis of this compound typically involves the reaction of piperidine with 2-cyclohexylethyl chloride in the presence of a base like sodium hydroxide, conducted in an organic solvent such as dichloromethane under reflux conditions. The product is purified through recrystallization from suitable solvents.
The biological activity of this compound is primarily mediated through its interaction with various neurotransmitter receptors. It may act as an agonist or antagonist, influencing signaling pathways associated with neurotransmission. Detailed studies on its binding affinity and specificity are crucial for understanding its pharmacological effects.
Receptor Binding Studies
Research indicates that this compound exhibits significant binding affinity to several receptor types, including:
- μ-opioid receptors : Similar compounds in the fentanyl series have shown high μ-selectivity, suggesting potential analgesic properties .
- Neuropeptide Y (NPY) receptors : Other piperidine derivatives have been studied for their antagonistic effects on NPY receptors, which are involved in various physiological processes including appetite regulation and anxiety .
Case Studies and Research Findings
- Analgesic Activity : In a comparative study with other piperidine derivatives, it was found that compounds with structural similarities to this compound displayed varying degrees of analgesic effects in animal models, indicating potential therapeutic applications in pain management .
- Neurotransmitter Modulation : Studies have demonstrated that this compound can modulate neurotransmitter release, affecting dopaminergic and serotonergic pathways, which may have implications for treating mood disorders and anxiety .
- Toxicological Assessments : Toxicological evaluations have highlighted that while the compound shows promising biological activity, its safety profile needs thorough investigation to assess potential side effects associated with long-term use.
Comparative Analysis with Similar Compounds
A comparison table below summarizes key differences between this compound and other related compounds:
| Compound Name | μ-Receptor Affinity | NPY Receptor Activity | Analgesic Potency |
|---|---|---|---|
| 4-[(2-Cyclohexylethoxy)methyl]piperidine HCl | Moderate | Antagonist | Moderate |
| Fentanyl | High | Low | High |
| Neuropeptide Y Antagonists | Variable | High | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
